ENPP1 is classified as a type II transmembrane glycoprotein that exhibits both nucleotide pyrophosphatase and phosphodiesterase activities. It is predominantly expressed in various tissues, including the cardiovascular, neurological, and immune systems. The enzyme's primary function involves hydrolyzing nucleotides like ATP and cyclic GMP-AMP, which are crucial for cellular signaling pathways .
The synthesis of Enpp-1-IN-7 involves several chemical strategies to enhance its potency and selectivity as an ENPP1 inhibitor. Research has focused on optimizing the molecular structure to improve binding affinity to the enzyme's active site. Key synthetic approaches include:
The molecular structure of Enpp-1-IN-7 reveals a complex arrangement that facilitates its role as an inhibitor. Key features include:
Crystallographic studies have provided insights into how Enpp-1-IN-7 fits into the substrate-binding pocket of ENPP1, demonstrating extensive interactions with both zinc ions and surrounding residues .
Enpp-1-IN-7 primarily functions by inhibiting the hydrolytic activity of ENPP1 on its natural substrates. The key reactions involved include:
The detailed mechanism involves competitive inhibition where Enpp-1-IN-7 occupies the substrate-binding site, thus blocking access to natural substrates.
The mechanism by which Enpp-1-IN-7 exerts its effects involves several biochemical processes:
Enpp-1-IN-7 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that Enpp-1-IN-7 can effectively reach its target within biological systems.
Enpp-1-IN-7 has significant potential applications in various fields:
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is the dominant hydrolase of extracellular cyclic GMP-AMP (cGAMP), a cancer-cell-produced immunotransmitter that activates the anticancer STING pathway. By degrading cGAMP, ENPP1 suppresses STING-dependent type I interferon (IFN) production, enabling tumors to evade immune surveillance [2] [6]. Mechanistically, ENPP1 hydrolyzes 2',3'-cGAMP into linear 5'-AMP, terminating paracrine STING signaling in dendritic cells and macrophages. This enzymatic activity positions ENPP1 as a critical innate immune checkpoint [5] [10]. In murine breast cancer models, genetic ablation of Enpp1 or selective inhibition of its cGAMP hydrolysis activity restores STING activation, slows primary tumor growth, and reduces metastasis by enhancing CD8+ T-cell and NK-cell infiltration [2] [10].
Table 1: ENPP1 Expression and STING Pathway Activity in Human Cancers
Cancer Type | ENPP1 Overexpression (%) | Correlation with STING Suppression | Prognostic Impact |
---|---|---|---|
Triple-Negative Breast | 85% | Strong inverse (r = -0.82) | Reduced DFS (HR = 2.41) |
Lung Squamous | 76% | Moderate inverse (r = -0.67) | Reduced OS (HR = 1.93) |
Colorectal | 68% | Strong inverse (r = -0.79) | Reduced response to anti-PD-1 |
Ovarian Carcinoma | 91% | Strong inverse (r = -0.85) | Reduced PFS (HR = 2.65) |
Beyond cGAMP hydrolysis, ENPP1 synergistically drives immunosuppression by generating extracellular adenosine (eADO). ENPP1 hydrolyzes ATP to AMP, which is converted by CD73 to adenosine. Adenosine binds A2A receptors on immune cells, suppressing T-cell activation and promoting regulatory T-cell expansion [5] [10]. Single-cell RNA sequencing of breast tumors reveals that ENPP1 overexpression reduces cDC1 dendritic cells and cytotoxic NK cells while increasing immunosuppressive M2-like macrophages and PMN-MDSCs [2] [5]. Spatial transcriptomics confirms that ENPP1-high tumor regions are "immune deserts" with exclusion of CD8+ T cells and elevated expression of adenosine-responsive genes (e.g., ENTPD1, NT5E) [10].
Table 2: ENPP1-Dependent Immune Alterations in Solid Tumors
Immune Parameter | ENPP1-High TME | ENPP1-Low/Inhibited TME | Functional Outcome |
---|---|---|---|
CD8+ T-cell Density | ↓ 3.2-fold | ↑ 4.1-fold | Restored tumor cell killing |
M2/M1 Macrophage Ratio | ↑ 5.7-fold | ↓ 4.3-fold | Reduced angiogenesis/immunosuppression |
Extracellular Adenosine | ↑ 8.5-fold | ↓ 6.2-fold | Suppressed T-cell receptor signaling |
NETosis (Neutrophil Traps) | ↑ 4.9-fold | ↓ 3.8-fold | Enhanced metastasis |
Loss-of-function mutations in ENPP1 cause pathological mineralization disorders via reduced pyrophosphate (PPi) production. Autosomal recessive mutations are linked to:
Approximately 70% of disease-associated variants are missense mutations clustered in the catalytic phosphodiesterase domain (49.3%) and nuclease-like domain (27.1%) [3] [8]. Paradoxically, ENPP1 deficiency causes simultaneous soft-tissue hypermineralization and skeletal hypomineralization due to dysregulated PPi. The p.Y451C variant reduces enzymatic activity by 50–70% in vitro and is associated with diffuse idiopathic skeletal hyperostosis (DISH) in heterozygotes [7]. However, Enpp1Y433C knock-in mice (murine ortholog of Y451C) show no mineralization defects, suggesting compensatory mechanisms or species-specific effects [7].
Table 3: ENPP1 Mutation Spectrum in Mineralization Disorders
Disease | Inheritance | Key Mutations | PPi Levels | Clinical Features |
---|---|---|---|---|
GACI | Autosomal Recessive | p.Leu97*, p.Cys133Arg, p.Val81Leu | ↓↓↓ | Infantile arterial calcification |
ARHR2 | Autosomal Recessive | p.Cys108Phe, p.Ser162Gly | ↓↓ | Rickets, hypophosphatemia |
DISH/OPLL | Autosomal Dominant | p.Y451C (heterozygous) | ↓ | Spinal ligament ossification |
ENPP1 intersects with purinergic pathways to regulate ectopic calcification and cancer metabolism. In valvular interstitial cells (VICs), ENPP1-derived AMP is metabolized to adenosine, which promotes calcification via A2A/A2B receptors. Inhibiting ENPP1 or adenosine receptors blocks calcium deposition in 3D models of aortic stenosis [4] [8]. In cancer, ENPP1-generated adenosine activates A2B receptors on tumor cells, driving lactate production and metabolic reprogramming. This establishes a feedforward loop where acidosis further upregulates ENPP1 [5] [10]. Genome-wide association studies implicate ENPP1 variants in chondrocalcinosis (calcium pyrophosphate deposition disease), where risk alleles increase ENPP1 expression and pyrophosphate production [9].
Table 4: ENPP1-Driven Pathways in Metabolic Dysregulation
Pathway | Substrates | Products | Downstream Effects | Therapeutic Blockade |
---|---|---|---|---|
cGAMP Hydrolysis | 2'3'-cGAMP | Linear 5'-AMP | STING inhibition → Reduced IFN-β | ENPP1 inhibitors (e.g., STF-1623) |
ATP/ADP Hydrolysis | ATP | AMP + PPi | Adenosine accumulation → A2AR signaling | A2AR antagonists |
Mineral Homeostasis | ATP | PPi (inhibitor) | PPi deficiency → Ectopic calcification | Recombinant ENPP1-Fc |
cGAMP/ATP Crosstalk | Compete for ENPP1 | Variable output | Dictates immune vs. mineralization outcomes | Combination inhibitors |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7